molecular formula C37H60O10 B076859 Flavofungin CAS No. 11006-22-7

Flavofungin

Cat. No. B076859
CAS RN: 11006-22-7
M. Wt: 664.9 g/mol
InChI Key: JJEXXRLQYFLSMX-LREHYBSCSA-N
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Description

Flavofungin is a natural compound that has been found to exhibit antifungal properties. It is produced by the fermentation of a strain of Streptomyces. Flavofungin has been studied for its potential use in treating fungal infections, particularly those caused by Candida species.

Scientific Research Applications

Antibiotic Properties and Antifungal Activity

Flavofungin, derived from Streptomyces flavofungini, is recognized for its antifungal properties. It is a mixture of two closely related compounds with significant antifungal efficacy, underlining its potential in treating fungal infections (Bognár et al., 1972). Additionally, flavofungin was reported as an antifungal antibiotic in earlier studies (Uri et al., 1958).

Anti-Glioma and Antifungal Activities

Research on mangrove-derived Streptomyces sp. ZQ4BG indicated that flavofungin possesses activity against glioma cells and shows antifungal properties. This suggests potential applications in both cancer treatment and fungal infection control (Wang et al., 2017).

Impact on Insect Growth and Reproduction

Flavofungin exhibits larvicidal activity when incorporated into the diet of Musca domestica larvae and influences the reproductive capabilities of adult houseflies. This suggests its potential use in insect population control (Sweeley et al., 1970).

Antiviral Properties

Studies demonstrate the antiviral activity of flavofungin against influenza A and B viruses, highlighting its potential as an antiviral agent. The effectiveness of flavofungin in these contexts suggests avenues for further research and development in antiviral therapies (Shneĭder Ma et al., 1983; Shneider et al., 1983).

Cellular Interaction and Biosynthesis

An electron microscopic study of Actinomyces flavus during flavofungin biosynthesis revealed its accumulation in the cytoplasm and the associated cellular changes. This offers insights into the biosynthetic process and cellular effects of flavofungin (Kulalaeva et al., 1976).

properties

CAS RN

11006-22-7

Product Name

Flavofungin

Molecular Formula

C37H60O10

Molecular Weight

664.9 g/mol

IUPAC Name

(3E,5E,7E,9E,11E,29E)-32-butan-2-yl-14,16,18,20,22,24,26,28-octahydroxy-15,31-dimethyl-1-oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one

InChI

InChI=1S/C37H60O10/c1-5-25(2)37-26(3)17-18-28(38)19-29(39)20-30(40)21-31(41)22-32(42)23-33(43)24-35(45)27(4)34(44)15-13-11-9-7-6-8-10-12-14-16-36(46)47-37/h6-14,16-18,25-35,37-45H,5,15,19-24H2,1-4H3/b8-6+,9-7+,12-10+,13-11+,16-14+,18-17+

InChI Key

JJEXXRLQYFLSMX-LREHYBSCSA-N

Isomeric SMILES

CCC(C)C1C(/C=C/C(CC(CC(CC(CC(CC(CC(C(C(C/C=C/C=C/C=C/C=C/C=C/C(=O)O1)O)C)O)O)O)O)O)O)O)C

SMILES

CCC(C)C1C(C=CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC(=O)O1)O)C)O)O)O)O)O)O)O)C

Canonical SMILES

CCC(C)C1C(C=CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC(=O)O1)O)C)O)O)O)O)O)O)O)C

Other CAS RN

123166-68-7

synonyms

flavofungin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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